6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide
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Description
- Biological Activities : Thiazoles exhibit diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, antitumor, and cytotoxic effects. Notable thiazole-containing drugs include sulfathiazole (antimicrobial), Ritonavir (antiretroviral), and Abafungin (antifungal) .
Scientific Research Applications
Antibacterial and Antimicrobial Applications
- Research has been dedicated to synthesizing new heterocyclic compounds containing a sulfonamido moiety, aimed at being utilized as antibacterial agents. For instance, a study synthesized various heterocyclic derivatives and evaluated them for antibacterial activity, with several compounds demonstrating high activity against bacterial strains (Azab, Youssef, & El-Bordany, 2013).
- Another study focused on the design and synthesis of pyridines and their sulfa drug derivatives as antimicrobial agents. The research demonstrated that some of these synthesized compounds exhibited significant antimicrobial activity, highlighting their potential as therapeutic agents (El‐Sayed, Moustafa, El-Torky, & Abd El‐Salam, 2017).
Anticonvulsant Applications
- A study on the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety revealed that several of the synthesized compounds exhibited anticonvulsant activity, with one particular compound offering complete protection against induced convulsions. This underscores the potential of these compounds in the development of new anticonvulsant drugs (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Properties
IUPAC Name |
6-chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S2/c1-8-7-20-13(16-8)12(9-2-3-9)17-21(18,19)10-4-5-11(14)15-6-10/h4-7,9,12,17H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIXFGUEIHLAEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C2CC2)NS(=O)(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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